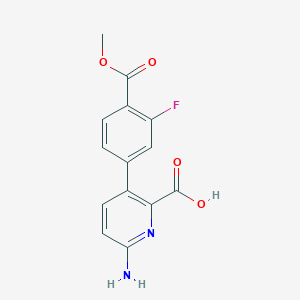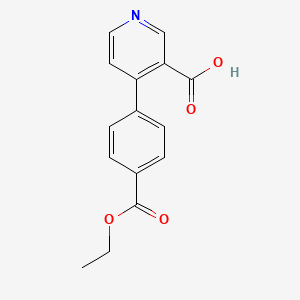
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% (6-FMA) is an organic compound that is commonly used in chemical synthesis, especially for the preparation of pharmaceuticals and other compounds. It is a white, crystalline solid with a melting point of 83-84 °C and a density of 1.41 g/cm3. 6-FMA is an important precursor for the synthesis of various drugs, such as antidepressants, anticonvulsants, and antihypertensives. It is also used in the production of pesticides, herbicides, and other chemicals.
Scientific Research Applications
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been extensively studied for its potential applications in the medical field. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. This makes it an attractive target for the development of novel antidepressants. In addition, 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been investigated for its potential use as an anticonvulsant, antihypertensive, and anti-inflammatory agent.
Mechanism of Action
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% acts as an inhibitor of MAO, preventing the breakdown of neurotransmitters in the brain. This results in an increase in the levels of these neurotransmitters, which can lead to an improvement in mood and cognitive performance. In addition, 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to act as an agonist of the serotonin 5-HT2A receptor, which is thought to be involved in the regulation of mood, anxiety, and cognition.
Biochemical and Physiological Effects
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have a number of biochemical and physiological effects. In animal studies, it has been found to reduce anxiety and improve cognitive performance. It has also been found to reduce inflammation and improve the functioning of the cardiovascular system. In addition, 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% has been found to have neuroprotective effects, reducing the risk of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The main advantage of using 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% in laboratory experiments is its high purity, which makes it suitable for use in a wide range of applications. In addition, it is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, there are some limitations to its use, such as its high cost and the fact that it is not suitable for use in vivo due to its potent MAO-inhibiting properties.
Future Directions
In the future, 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be studied further for its potential use in the treatment of depression and other mental health disorders. It could also be investigated for its potential use as an anti-inflammatory and neuroprotective agent. In addition, 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% could be studied for its potential use in the development of novel pesticides, herbicides, and other chemicals. Finally, it could be investigated for its potential use in the development of novel drugs and drug delivery systems.
Synthesis Methods
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95% is synthesized through a two-step process. The first step involves the reaction of 4-methoxycarbonylphenylacetic acid with 3-fluorobenzoyl chloride in the presence of triethylamine to form 6-fluoro-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid. The second step involves the reaction of this intermediate with ammonia to form 6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid, 95%.
properties
IUPAC Name |
6-amino-3-(3-fluoro-4-methoxycarbonylphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FN2O4/c1-21-14(20)9-3-2-7(6-10(9)15)8-4-5-11(16)17-12(8)13(18)19/h2-6H,1H3,(H2,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZXCMVQSYROOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)C2=C(N=C(C=C2)N)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-(3-fluoro-4-methoxycarbonylphenyl)picolinic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Amino-3-[3-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415307.png)
![2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-4-hydroxypyridine, 95%](/img/structure/B6415310.png)
![6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415314.png)

![2-[4-(N,N-Dimethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415328.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-5-hydroxypyridine, 95%](/img/structure/B6415331.png)


![6-Amino-3-[4-(N,N-dimethylaminocarbonyl)phenyl]picolinic acid, 95%](/img/structure/B6415355.png)




